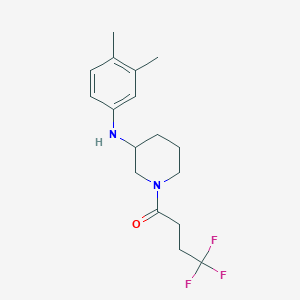![molecular formula C23H22N2O6S B6132323 N-(2-furylmethyl)-4-methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide](/img/structure/B6132323.png)
N-(2-furylmethyl)-4-methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-furylmethyl)-4-methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide, also known as FMME, is a novel compound with potential applications in scientific research.
Mechanism of Action
The mechanism of action of N-(2-furylmethyl)-4-methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide involves the inhibition of several key signaling pathways involved in cancer cell growth and survival, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. N-(2-furylmethyl)-4-methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide also induces apoptosis in cancer cells by activating the caspase cascade and increasing the expression of pro-apoptotic proteins.
Biochemical and Physiological Effects
N-(2-furylmethyl)-4-methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of tumor growth. N-(2-furylmethyl)-4-methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide also exhibits anti-inflammatory and anti-oxidant properties, which may contribute to its potential therapeutic effects in other diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(2-furylmethyl)-4-methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide is its high selectivity for cancer cells, which minimizes its toxicity to normal cells. N-(2-furylmethyl)-4-methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide also exhibits good stability and solubility, making it suitable for use in in vitro and in vivo experiments. However, one of the limitations of N-(2-furylmethyl)-4-methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide is its relatively low potency compared to other anti-cancer agents, which may limit its effectiveness in certain cancer types.
Future Directions
There are several future directions for the development of N-(2-furylmethyl)-4-methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide, including the optimization of its chemical structure to improve its potency and selectivity, the investigation of its potential use in combination with other anti-cancer agents, and the exploration of its therapeutic potential in other diseases, such as diabetes and Alzheimer's disease. Further studies are also needed to elucidate the precise mechanism of action of N-(2-furylmethyl)-4-methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide and to investigate its safety and efficacy in clinical trials.
Conclusion
In conclusion, N-(2-furylmethyl)-4-methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide is a novel compound with potential applications in scientific research, particularly in the field of cancer research. Studies have shown that N-(2-furylmethyl)-4-methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide exhibits anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth in vitro and in vivo. N-(2-furylmethyl)-4-methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide also exhibits anti-inflammatory and anti-oxidant properties, which may contribute to its potential therapeutic effects in other diseases. Further studies are needed to optimize the chemical structure of N-(2-furylmethyl)-4-methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide, investigate its potential use in combination with other anti-cancer agents, and explore its therapeutic potential in other diseases.
Synthesis Methods
The synthesis of N-(2-furylmethyl)-4-methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide involves a series of chemical reactions, including the condensation of 2-furylmethylamine with 4-methoxybenzoyl chloride, followed by the reaction with 2-oxo-4-phenylpyrrolidine-1-sulfonyl chloride. The final product is obtained through purification and crystallization processes.
Scientific Research Applications
N-(2-furylmethyl)-4-methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide has been investigated for its potential use in scientific research, particularly in the field of cancer research. Studies have shown that N-(2-furylmethyl)-4-methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide exhibits anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth in vitro and in vivo. N-(2-furylmethyl)-4-methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide has also been investigated for its potential use in the treatment of other diseases, such as diabetes and Alzheimer's disease.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-methoxy-3-(2-oxo-4-phenylpyrrolidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O6S/c1-30-20-10-9-17(23(27)24-14-19-8-5-11-31-19)12-21(20)32(28,29)25-15-18(13-22(25)26)16-6-3-2-4-7-16/h2-12,18H,13-15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUGDVYABFGIDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CC=CO2)S(=O)(=O)N3CC(CC3=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-(1-benzyl-3-pyrrolidinyl)propanamide](/img/structure/B6132246.png)

![1-(5-{[(2-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)-3-[isopropyl(methyl)amino]-2-propanol](/img/structure/B6132252.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-methylpropanamide](/img/structure/B6132257.png)
![2-[4-(diphenylmethyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone](/img/structure/B6132263.png)

![5-(2-bromo-5-hydroxybenzylidene)-2-[(3-chloro-4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6132278.png)
![1-butyl-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6132280.png)
![[7-(4-chlorophenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](1-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B6132283.png)
![(1S*,4S*)-2-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B6132284.png)

![methyl 4-[(2-benzyl-3-oxo-1-piperazinyl)carbonyl]benzoate](/img/structure/B6132306.png)

![N-(4-chlorophenyl)-4-[2-(2,4-dihydroxybenzylidene)hydrazino]-4-oxobutanamide](/img/structure/B6132322.png)